1-溴-4-乙烯基-2-甲基苯

描述

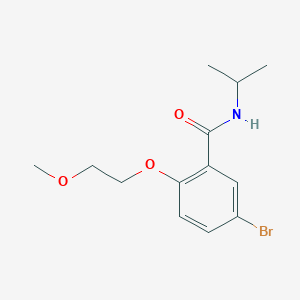

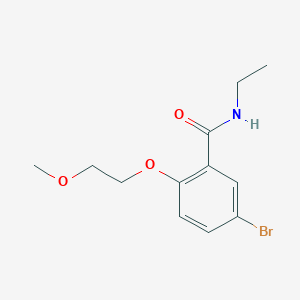

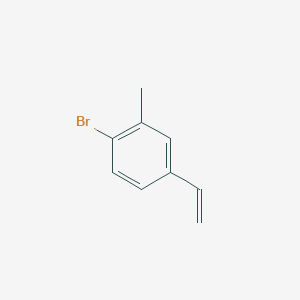

“1-Bromo-4-ethenyl-2-methylbenzene” is an organic compound with the molecular weight of 197.07 . It is also known by its IUPAC name "4-bromo-2-methyl-1-vinylbenzene" . It is a liquid at room temperature and is stored at temperatures below -10°C .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The first step is slow, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The second step is fast, where a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “1-Bromo-4-ethenyl-2-methylbenzene” can be represented by the InChI code1S/C9H9Br/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3 . This indicates that the molecule consists of a benzene ring with a bromine atom, an ethenyl group, and a methyl group attached to it . Chemical Reactions Analysis

The compound can undergo various chemical reactions, particularly electrophilic aromatic substitution reactions . These reactions involve the attack of the pi bond on the electrophile, forming an arenium ion, followed by the removal of a proton to restore aromaticity .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature and has a molecular weight of 197.07 .科学研究应用

热化学和物理性质

已研究了各种溴代和碘代取代的甲苯的实验蒸气压、汽化、熔化和升华焓,包括与 1-溴-4-乙烯基-2-甲基苯类似的化合物。这些研究的重点是评估实验测量值并使用量子化学方法计算气相形成焓。这项研究对于了解卤代甲苯的热化学性质至关重要 (Verevkin 等人,2015)。

催化氧化过程

使用由乙酸钴 (II) 和乙酸铜 (II) 以及溴化钠组成的催化剂体系对甲苯进行液相氧化,会生成各种产物,包括乙酸苄酯和苯甲醛。这项研究提供了对与 1-溴-4-乙烯基-2-甲基苯相关的化合物的氧化过程的见解 (Okada & Kamiya,1981)。

微波辐射下的合成

使用 KOH 作为碱在微波辐射下由碘代甲苯和溴代苯胺在甲苯中合成溴代取代的化合物,例如 4-溴-4',4''-二甲基三苯胺,展示了类似溴代取代苯衍生物的高效合成方法的潜力 (Ha Wu-zu,2011)。

在抗菌剂合成中的应用

从溴代取代的苯(如 1-溴-2,4,5-三氟苯)合成 3-乙烯基、3-乙炔基、3-芳基和 3-环丙基-2,4,5-三氟苯甲酸的研究为喹诺酮抗菌剂的中间体生产提供了宝贵的见解。这突出了溴代取代苯化合物在药物合成中的用途 (Turner & Suto,1993)。

电化学应用

在镍 (I) 配合物的催化下,对各种溴代取代的化合物(包括与 1-溴-4-乙烯基-2-甲基苯类似的化合物)进行受控电位还原,可产生高产率的特异性衍生物。此类研究展示了电化学方法在合成溴代取代苯衍生物中的潜力 (Esteves、Ferreira 和 Medeiros,2007)。

作用机制

Target of Action

The primary target of 1-Bromo-4-ethenyl-2-methylbenzene is the benzene ring, a highly stable structure due to its aromaticity . The compound interacts with the benzene ring through electrophilic aromatic substitution .

Mode of Action

The compound undergoes a two-step mechanism involving the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving carbocation intermediates . These include SN1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the removal of a proton from the intermediate formed in the first step of the reaction .

安全和危害

The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

While specific future directions for “1-Bromo-4-ethenyl-2-methylbenzene” are not mentioned in the retrieved papers, compounds like these are typically used in organic synthesis . They can be used to create more complex molecules through reactions like Friedel Crafts acylation followed by a Clemmensen Reduction .

属性

IUPAC Name |

1-bromo-4-ethenyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-3-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCFIBLGZMOMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methyl-4-vinylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B3165931.png)

![2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B3165945.png)

![1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B3165952.png)

![[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B3165955.png)